Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate is an organophosphorous compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenyl group, a pentylamino substituent, and a phenylphosphinate moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate can be synthesized through a multi-step process involving the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . The reaction conditions typically require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties in treating certain diseases.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate include:
- Ethyl phenylphosphinate
- Diphenylphosphinic acid
- Phenylphosphinic acid ethyl ester
Uniqueness
This compound is unique due to its specific structural features, such as the fluorenyl group and pentylamino substituent, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
CAS No. |
112305-77-8 |
---|---|
Molecular Formula |
C26H30NO2P |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
9-[ethoxy(phenyl)phosphoryl]-N-pentylfluoren-9-amine |
InChI |
InChI=1S/C26H30NO2P/c1-3-5-13-20-27-26(30(28,29-4-2)21-14-7-6-8-15-21)24-18-11-9-16-22(24)23-17-10-12-19-25(23)26/h6-12,14-19,27H,3-5,13,20H2,1-2H3 |
InChI Key |
QVCKVNFLBAZSGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1(C2=CC=CC=C2C3=CC=CC=C31)P(=O)(C4=CC=CC=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.